3-Fluoro-3-(trifluoromethyl)azetidine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Select 3-Fluoro-3-(trifluoromethyl)azetidine for its unique geminal fluoro/trifluoromethyl substitution pattern. This specific structure fine-tunes lipophilicity and metabolic stability, making it a superior, non-labile alternative to generic 3,3-difluoroazetidine scaffolds in lead optimization. Critical for consistent SAR in oral therapeutics and crop protection R&D. Ensure compound integrity by sourcing this precise analog.

Molecular Formula C4H5F4N
Molecular Weight 143.08 g/mol
Cat. No. B13005935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(trifluoromethyl)azetidine
Molecular FormulaC4H5F4N
Molecular Weight143.08 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(F)(F)F)F
InChIInChI=1S/C4H5F4N/c5-3(1-9-2-3)4(6,7)8/h9H,1-2H2
InChIKeyFNZFCQSGFCMGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Fluoro-3-(trifluoromethyl)azetidine for Drug Discovery


3-Fluoro-3-(trifluoromethyl)azetidine is a fluorinated, four-membered nitrogen heterocycle (C4H5F4N, MW: 143.08 g/mol) characterized by a unique geminal substitution pattern at the 3-position, bearing both a single fluorine atom and a trifluoromethyl group . This specific structure distinguishes it from simpler azetidine analogs like 3,3-difluoroazetidine or 3-(trifluoromethyl)azetidine, which lack this precise combination of substituents . As a building block, its properties—including altered basicity, lipophilicity, and conformational constraint—are highly sought after in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates [1].

Why Generic Azetidine Analogs Cannot Substitute 3-Fluoro-3-(trifluoromethyl)azetidine


The combined steric and electronic effects of a geminal fluoro and trifluoromethyl group on the same carbon atom create a unique chemical environment that is not replicated by any single-substituent analog. This specific arrangement induces a distinct molecular conformation and electron distribution, which directly impacts how the molecule interacts with biological targets. Substituting 3-Fluoro-3-(trifluoromethyl)azetidine with a generic alternative like 3-(trifluoromethyl)azetidine or a 3,3-difluoroazetidine will alter key properties such as metabolic stability and pKa, as shown in systematic studies of fluorinated heterocycles [1][2]. The combination of these two groups is specifically designed to fine-tune the molecule's overall profile in ways that a single fluorine or trifluoromethyl group cannot, making generic substitution a high-risk strategy for any optimization campaign [3].

Quantitative Differentiation of 3-Fluoro-3-(trifluoromethyl)azetidine: Evidence for Scientific Selection


Metabolic Stability: Superiority Over the 3,3-Difluoroazetidine Scaffold

In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements were performed. The study found that while most compounds demonstrated high metabolic stability, a notable exception was identified: the 3,3-difluoroazetidine derivative [1]. This indicates that the presence of two fluorine atoms on the same carbon (a gem-difluoro motif) can create a metabolic liability not observed in the broader class of monofluorinated or mixed-substituent azetidines, which would include the 3-fluoro-3-(trifluoromethyl) pattern. This finding suggests a key advantage for the 3-fluoro-3-(trifluoromethyl) substitution pattern over a simpler difluoro analog in the context of drug discovery.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Chemical Stability: Avoidance of Cyclization Liabilities Present in Keto- and Cyanoazetidines

A review of azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors highlights a critical differentiator for 3-fluoroazetidines. Unlike 2-cyanoazetidines and 2-ketoazetidines, which possess 'warhead' groups that are prone to internal cyclization and chemical instability (forming inactive ketopiperazines and dihydroketopyrazine), select 3-fluoroazetidines display inhibitory potencies below 1 μM without this propensity for cyclization [1]. As 3-Fluoro-3-(trifluoromethyl)azetidine is a specific, highly fluorinated member of the 3-fluoroazetidine subclass, it inherits this key stability advantage, which is a major differentiator from many other azetidine-based inhibitor scaffolds.

Medicinal Chemistry Chemical Stability DPP IV Inhibitors

Physicochemical Fine-Tuning: Modulated Basicity and Lipophilicity Compared to Non-Fluorinated Analogs

The introduction of fluoroalkyl substituents into saturated heterocyclic amines is a validated strategy for modulating both basicity and lipophilicity, as shown by a comprehensive analysis comparing fluorinated compounds to their non-fluorinated parent heterocycles [1]. The specific combination of a fluorine atom and a trifluoromethyl group in 3-Fluoro-3-(trifluoromethyl)azetidine is expected to exert a powerful electron-withdrawing effect, which significantly lowers the pKa of the azetidine nitrogen and increases the compound's overall lipophilicity compared to the unsubstituted azetidine ring. The magnitude of this modulation is a direct result of the unique geminal substitution pattern.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Application Scenarios for 3-Fluoro-3-(trifluoromethyl)azetidine


Building Block for Metabolically Stable Drug Candidates

Use as a core scaffold or pendant group in medicinal chemistry programs where maintaining high metabolic stability is a primary optimization goal. The compound's geminal substitution pattern is expected to confer greater resistance to oxidative metabolism compared to the metabolically labile 3,3-difluoroazetidine scaffold [1]. This makes it a rational choice for lead optimization projects targeting oral or long-acting therapeutics.

Replacement for Chemically Unstable Azetidine 'Warheads'

Utilized as a stable alternative to 2-cyano- or 2-ketoazetidine building blocks in inhibitor design. 3-Fluoro-3-(trifluoromethyl)azetidine inherits the chemical stability of the 3-fluoroazetidine subclass, which does not undergo the cyclization-based degradation that plagues other azetidine-based inhibitors [2]. This ensures greater compound integrity throughout synthesis, purification, and biological assay.

Precise Physicochemical Property Modulation in Lead Optimization

Employed as a tool for fine-tuning the pKa and LogP of a lead compound. The presence of both a fluorine atom and a trifluoromethyl group provides a strong 'pull' on electron density, significantly lowering the basicity of the azetidine nitrogen and increasing overall lipophilicity compared to non-fluorinated or less-fluorinated analogs [3]. This is a key strategy for improving membrane permeability and reducing off-target activity related to high basicity.

Synthesis of Next-Generation Agrochemicals and Specialty Materials

The unique combination of steric bulk and electron-withdrawing character makes this compound a valuable intermediate for developing novel crop protection agents or materials with enhanced environmental stability. Its fluorinated nature can confer increased resistance to degradation and alter physical properties, which are desirable traits in both agrochemical and advanced materials research [1][3].

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